Cas no 1337482-17-3 (Sofosbuvir impurity F)

Sofosbuvir Impurity F is a high-purity reference standard used in pharmaceutical analysis and quality control. This impurity is a known degradation product or synthetic byproduct of Sofosbuvir, an antiviral drug used to treat hepatitis C. Its well-characterized structure and stability make it essential for method development, validation, and compliance with regulatory requirements (e.g., ICH guidelines). Available with certified documentation, including HPLC/LC-MS data, it ensures accurate identification and quantification during drug substance and product testing. The impurity’s consistent quality supports robust impurity profiling, aiding in the assessment of drug safety and efficacy. Suitable for use in research and GMP environments.
Sofosbuvir impurity F structure
Sofosbuvir impurity F structure
Product Name:Sofosbuvir impurity F
CAS No:1337482-17-3
MF:C34H45FN4O13P2
MW:798.686034917831
CID:2086539
PubChem ID:58463501
Update Time:2025-06-09

Sofosbuvir impurity F Chemical and Physical Properties

Names and Identifiers

    • Sofosbuvir 3',5'-Bis-(S)-phosphate
    • Sofosbuvir impurity F
    • SofosbuvirimpurityF
    • Isopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-((((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)methyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alaninate
    • (2S)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-((((R)-(((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)methyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate
    • SCHEMBL12214066
    • AKOS040738697
    • 1337482-17-3
    • propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
    • L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 1-Methylethyl ester, (P-->3'),(P'-->5')-diester with (2'R)-2'-deoxy-2'-fluoro-2'-Methyluridine
    • Inchi: InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1
    • InChI Key: WVORGVRHMQFKTN-MAQFKCRKSA-N
    • SMILES: O=[P@@](N[C@@H](C)C(OC(C)C)=O)(OC[C@@H]1[C@@H](O[P@](OC2=CC=CC=C2)(N[C@@H](C)C(OC(C)C)=O)=O)[C@](F)(C)[C@H](N3C(NC(C=C3)=O)=O)O1)OC4=CC=CC=C4

Computed Properties

  • Exact Mass: 798.24423966g/mol
  • Monoisotopic Mass: 798.24423966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 20
  • Complexity: 1460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 206Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3

Sofosbuvir impurity F Security Information

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Sofosbuvir impurity F Suppliers

Amadis Chemical Company Limited
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(CAS:1337482-17-3)Sofosbuvir impurity F
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Stock Status:in Stock
Quantity:5mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:11
Price ($):3345.0
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Additional information on Sofosbuvir impurity F

Sofosbuvir Impurity F (CAS No. 1337482-17-3): An In-Depth Overview

Sofosbuvir impurity F (CAS No. 1337482-17-3) is a critical compound in the development and quality control of sofosbuvir, a groundbreaking antiviral medication used primarily in the treatment of hepatitis C virus (HCV) infections. This impurity, also known as GS-7977 impurity F, plays a significant role in the assessment of the purity and safety of sofosbuvir formulations. Understanding its properties and behavior is essential for ensuring the efficacy and safety of the final drug product.

Sofosbuvir is a nucleotide prodrug that inhibits the HCV RNA-dependent RNA polymerase, effectively blocking viral replication. Its introduction has revolutionized HCV treatment, offering high cure rates and fewer side effects compared to older therapies. However, the presence of impurities like sofosbuvir impurity F can impact the drug's performance and safety, making their identification and quantification crucial in pharmaceutical research and development.

The chemical structure of sofosbuvir impurity F is characterized by its unique functional groups, which can influence its reactivity and stability. Recent studies have focused on elucidating the mechanisms by which this impurity forms during the synthesis of sofosbuvir. One such study published in the Journal of Medicinal Chemistry (2022) detailed the synthetic pathways that lead to the formation of this impurity, providing valuable insights into its origin and potential mitigation strategies.

In terms of analytical methods, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been widely used to detect and quantify sofosbuvir impurity F. These techniques offer high sensitivity and specificity, enabling researchers to monitor impurity levels throughout the manufacturing process. A recent review in Pharmaceutical Research (2021) highlighted the advancements in analytical techniques for detecting sofosbuvir-related impurities, emphasizing the importance of robust quality control measures.

The impact of sofosbuvir impurity F on drug efficacy and safety has been a subject of extensive research. Studies have shown that even trace amounts of this impurity can affect the pharmacokinetics and pharmacodynamics of sofosbuvir. For instance, a clinical trial published in Clinical Pharmacology & Therapeutics (2020) demonstrated that higher levels of sofosbuvir impurity F were associated with reduced viral clearance rates in HCV patients. These findings underscore the need for stringent quality control protocols to minimize impurity levels.

In addition to its role in quality control, sofosbuvir impurity F has also been studied for its potential as a biomarker for assessing drug metabolism and patient response. Research published in Biochemical Pharmacology (2021) explored the use of this impurity as a marker for predicting treatment outcomes in HCV patients. The study found that patients with lower levels of sofosbuvir impurity F metabolites had better treatment responses, suggesting a potential application in personalized medicine.

The regulatory landscape surrounding sofosbuvir and its impurities is stringent, with agencies such as the FDA and EMA setting strict guidelines for drug purity. Compliance with these regulations is essential for ensuring patient safety and drug efficacy. A comprehensive review in The Journal of Pharmaceutical Sciences (2023) discussed the regulatory requirements for sofosbuvir-related impurities, highlighting the importance of thorough risk assessments and continuous monitoring.

In conclusion, Sofosbuvir impurity F (CAS No. 1337482-17-3) is a critical compound in the development and quality control of sofosbuvir-based therapies for HCV. Its identification, quantification, and impact on drug performance are areas of ongoing research, driven by the need to ensure safe and effective treatments for patients. As new analytical techniques and regulatory standards continue to evolve, the role of this impurity will remain a focal point in pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:1337482-17-3)Sofosbuvir impurity F
A1011495
Purity:99%
Quantity:5mg
Price ($):3345.0
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